2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid
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Overview
Description
2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid is an organic compound that features both an alkyne and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylbenzoic acid and but-3-yn-2-amine.
Coupling Reaction: The amino group of but-3-yn-2-amine is coupled with the carboxyl group of 5-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA) are used for amide formation.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(But-3-yn-2-yl)amino]acetic acid
- **p-(4-(But-3-yn-1-yl)benzoyl)-L-phenylalanine
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
2-[(But-3-yn-2-yl)amino]-5-methylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(but-3-yn-2-ylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-4-9(3)13-11-6-5-8(2)7-10(11)12(14)15/h1,5-7,9,13H,2-3H3,(H,14,15) |
InChI Key |
MFOQJUFTXJNAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C#C)C(=O)O |
Origin of Product |
United States |
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